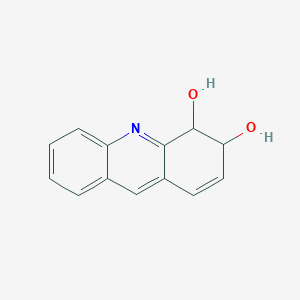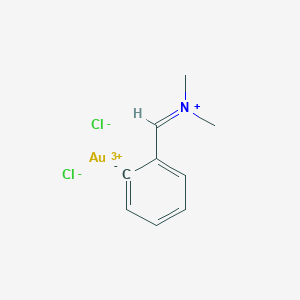
2-((Dimethylamino)methyl)phenylgold(III) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Dimethylamino)methyl)phenylgold(III) dichloride is a gold-based compound that has garnered significant interest in the field of medicinal chemistry due to its potential antitumor properties. This compound is known for its structural similarity to cisplatin, a well-known chemotherapy drug, but exhibits a different mode of action .
Vorbereitungsmethoden
The synthesis of 2-((Dimethylamino)methyl)phenylgold(III) dichloride typically involves the reaction of gold(III) chloride with 2-((dimethylamino)methyl)phenyl ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction while maintaining the purity and stability of the compound .
Analyse Chemischer Reaktionen
2-((Dimethylamino)methyl)phenylgold(III) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gold.
Reduction: Reduction reactions can convert the gold(III) center to gold(I) or gold(0), depending on the reagents and conditions used.
Substitution: The chloride ligands in the compound can be substituted with other ligands, such as acetate or malonate, to form new complexes.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various ligands. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor for the synthesis of other gold-based complexes.
Biology: It has shown selective cytotoxicity against certain cancer cell lines, making it a promising candidate for anticancer research.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-((Dimethylamino)methyl)phenylgold(III) dichloride involves its interaction with cellular components, leading to cytotoxic effects. Unlike cisplatin, this compound does not cause interstrand DNA cross-links. Instead, it induces minor changes in cell cycle distribution and affects plasmid mobility at higher concentrations . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with cellular proteins and enzymes, disrupting their normal functions .
Vergleich Mit ähnlichen Verbindungen
2-((Dimethylamino)methyl)phenylgold(III) dichloride is unique due to its gold(III) center and its specific ligand structure. Similar compounds include:
Cisplatin: A platinum-based chemotherapy drug with a different mode of action.
Gold(III) acetate complexes: These compounds share the gold(III) center but have different ligands.
Gold(III) malonate complexes: Similar to the acetate complexes, these have different ligands but the same gold(III) center.
The uniqueness of this compound lies in its selective cytotoxicity and its distinct mechanism of action compared to other gold-based and platinum-based compounds .
Eigenschaften
CAS-Nummer |
91946-52-0 |
|---|---|
Molekularformel |
C9H11AuCl2N+ |
Molekulargewicht |
401.06 g/mol |
IUPAC-Name |
dimethyl(phenylmethylidene)azanium;gold(3+);dichloride |
InChI |
InChI=1S/C9H11N.Au.2ClH/c1-10(2)8-9-6-4-3-5-7-9;;;/h3-6,8H,1-2H3;;2*1H/q;+3;;/p-2 |
InChI-Schlüssel |
RZECFXADLSYCPO-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](=CC1=CC=CC=[C-]1)C.[Cl-].[Cl-].[Au+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
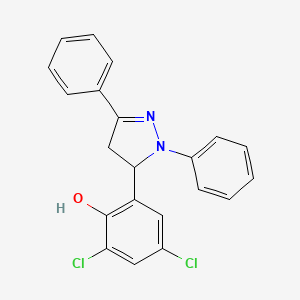
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
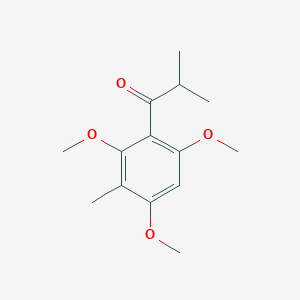
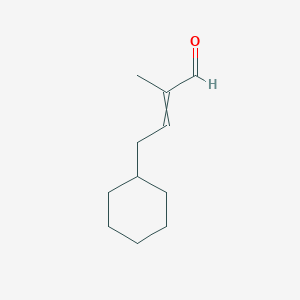
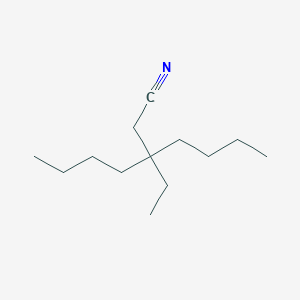
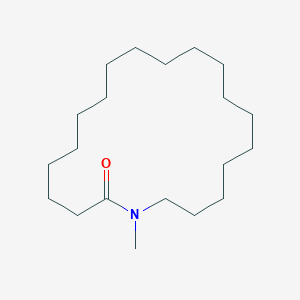
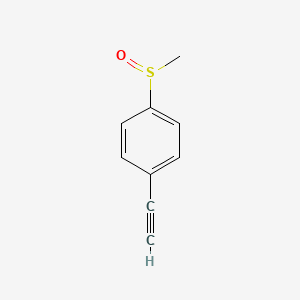


![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
